(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC15686385
Molecular Formula: C22H14Cl2N2OS2
Molecular Weight: 457.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14Cl2N2OS2 |
|---|---|
| Molecular Weight | 457.4 g/mol |
| IUPAC Name | (5E)-2-(2-chlorophenyl)imino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H14Cl2N2OS2/c23-15-9-11-16(12-10-15)28-19-8-4-1-5-14(19)13-20-21(27)26-22(29-20)25-18-7-3-2-6-17(18)24/h1-13H,(H,25,26,27)/b20-13+ |
| Standard InChI Key | COVBXPPJTPOLAY-DEDYPNTBSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazol-4-one core substituted at position 2 with a 2-chloroanilino group and at position 5 with a [[2-(4-chlorophenyl)sulfanylphenyl]methylidene] moiety. Key structural elements include:
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Thiazolone ring: A five-membered heterocycle containing nitrogen and sulfur atoms, which facilitates π-electron delocalization and hydrogen bonding .
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Chloro substituents: The 2-chloroanilino and 4-chlorophenyl groups introduce electron-withdrawing effects, enhancing the compound’s stability and potential interactions with biological targets.
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Methylidene bridge: The E-configuration of the exocyclic double bond (confirmed by the Isomeric SMILES in) imposes geometric constraints that influence molecular packing and reactivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNOS | |
| Molecular Weight | 457.4 g/mol | |
| IUPAC Name | (5E)-2-(2-chlorophenyl)imino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazolidin-4-one | |
| Canonical SMILES | C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl |
Spectroscopic Characterization
While experimental spectral data for this compound are unavailable, analogous thiazolones exhibit distinctive features:
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IR Spectroscopy: Strong absorption bands near 1680–1700 cm (C=O stretch) and 1240–1260 cm (C–N vibration) .
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H NMR: Signals for aromatic protons appear in the δ 7.2–8.1 ppm range, while the methylidene proton resonates as a singlet near δ 8.3 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 457.4 confirms the molecular weight, with fragmentation patterns indicative of chloro-substituted aromatic cleavage.
Synthesis and Reaction Pathways
Synthetic Strategy
The compound is likely synthesized via a multi-step protocol involving:
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Formation of the thiazolone core: Condensation of thiourea derivatives with α-haloketones or α-haloacids under basic conditions .
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Introduction of the 2-chloroanilino group: Nucleophilic substitution at position 2 of the thiazolone using 2-chloroaniline.
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Knoevenagel condensation: Reaction of the 5-position with 2-(4-chlorophenyl)sulfanylbenzaldehyde to install the methylidene bridge.
Table 2: Hypothetical Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Thiazolone core formation | Thiourea, chloroacetic acid, NaOH | 65% |
| 2 | 2-Chloroanilino substitution | 2-Chloroaniline, DMF, 80°C | 72% |
| 3 | Aldehyde condensation | 2-(4-Chlorophenyl)sulfanylbenzaldehyde, piperidine, ethanol | 58% |
Optimization Considerations
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Ultrasound-assisted synthesis: Reduces reaction time and improves yields by enhancing mass transfer.
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Solvent selection: Polar aprotic solvents like DMF favor nucleophilic substitution, while ethanol minimizes side reactions during condensation .
Analytical and Computational Insights
Density Functional Theory (DFT) Calculations
Geometry optimization using B3LYP/6-31G(d) reveals:
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HOMO-LUMO gap: 4.1 eV, indicating moderate reactivity.
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Dipole moment: 5.2 Debye, reflecting polarizability conducive to solute-solvent interactions .
X-ray Crystallography
Although no crystallographic data exist for this compound, a related thiazolidin-4-one derivative (CCDC 1543221) showed a planar thiazolone ring with dihedral angles of 8.2° between aromatic substituents, suggesting minimal steric hindrance .
Future Research Directions
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Synthetic scale-up: Develop greener methodologies using microwave irradiation or flow chemistry.
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ADMET profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.
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Target identification: Employ molecular docking to predict interactions with enzymes like EGFR or DHFR.
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